molecular formula C12H9ClN4O B2561306 2-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide CAS No. 397860-10-5

2-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide

Cat. No. B2561306
CAS RN: 397860-10-5
M. Wt: 260.68
InChI Key: BDMOFSSKCYDHFR-UHFFFAOYSA-N
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Description

2-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide is a chemical compound with the molecular formula C12H9ClN4O . It is synthesized by the reaction of 5-amino-1-[2,6-dichloro-4-(trifluoro-meth-yl)phen-yl]-1H-pyrazole-3-carbonitrile and 2-chloro-acetyl chloride .


Synthesis Analysis

The synthesis of 2-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide involves the reaction of 5-amino-1-[2,6-dichloro-4-(trifluoro-meth-yl)phen-yl]-1H-pyrazole-3-carbonitrile and 2-chloro-acetyl chloride . The exact process and conditions for this synthesis are not specified in the available literature .


Molecular Structure Analysis

The molecular structure of 2-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide features a five-membered pyrazole ring and a benzene ring. The dihedral angle between the pyrazole and benzene rings is 30.7° . The crystal structure features weak C-H⋯O and N-H⋯N interactions involving the carbonyl and cyano groups as acceptors .

Scientific Research Applications

Herbicide Action

Chloroacetamide derivatives, including alachlor and metazachlor, are utilized as selective herbicides for controlling annual grasses and broad-leaved weeds in various crops. Their mode of action involves the inhibition of fatty acid synthesis in target plants, demonstrating the utility of chloroacetamide compounds in agricultural chemistry (Weisshaar & Böger, 1989).

Optical Properties

Research on organic crystals containing acetamide structures, such as 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, has shown significant nonlinear optical properties. These findings indicate potential applications in photonic devices, like optical switches and modulators, highlighting the importance of acetamide derivatives in materials science (Castro et al., 2017).

Coordination Chemistry and Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and characterized, leading to the formation of Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, which could be leveraged in medicinal chemistry and biochemistry for developing new therapeutic agents (Chkirate et al., 2019).

Biological Evaluation for Pharmacological Activities

The synthesis of novel compounds from chloroacetamide derivatives, including those with pyrazole rings, has been explored for pharmacological activities such as antioxidant, analgesic, and anti-inflammatory effects. These studies suggest the potential of chloroacetamide and pyrazole-acetamide derivatives in drug discovery and development (Nayak et al., 2014).

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide is the insect ryanodine receptor (RyR) . The RyR is a type of calcium channel found in the membranes of cells, including muscle and neuron cells. It plays a crucial role in the regulation of calcium ion concentration within cells .

Mode of Action

2-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide interacts with its target, the RyR, by binding to it . This binding can alter the normal functioning of the RyR, leading to changes in the calcium ion concentration within the cells .

Biochemical Pathways

The interaction of 2-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide with the RyR affects the calcium signaling pathway . This pathway is essential for various cellular processes, including muscle contraction, neuron signaling, and cell growth. Disruption of this pathway can lead to a variety of downstream effects, such as impaired muscle function and altered neuron activity .

Pharmacokinetics

For instance, it has a molecular weight of 260.68 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well absorbed in the body .

Result of Action

The binding of 2-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide to the RyR leads to changes in the calcium ion concentration within cells . This can result in various molecular and cellular effects, such as altered muscle contraction and neuron signaling . In insects, these effects can lead to paralysis and death, making 2-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide a potent insecticide .

properties

IUPAC Name

2-chloro-N-(4-cyano-2-phenylpyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O/c13-6-11(18)16-12-9(7-14)8-15-17(12)10-4-2-1-3-5-10/h1-5,8H,6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMOFSSKCYDHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C#N)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide

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